molecular formula C9H17NO2 B13884738 Ethyl 1-(ethylamino)cyclobutane-1-carboxylate

Ethyl 1-(ethylamino)cyclobutane-1-carboxylate

Cat. No.: B13884738
M. Wt: 171.24 g/mol
InChI Key: DYBOYUSIZDQEKM-UHFFFAOYSA-N
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Description

Ethyl 1-(ethylamino)cyclobutane-1-carboxylate is an organic compound with a cyclobutane ring structure It is characterized by the presence of an ethylamino group and an ethyl ester group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(ethylamino)cyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 1-bromocyclobutanecarboxylate with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(ethylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclobutane derivatives.

Scientific Research Applications

Ethyl 1-(ethylamino)cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(ethylamino)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ethylamino group and an ethyl ester group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 1-(ethylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-10-9(6-5-7-9)8(11)12-4-2/h10H,3-7H2,1-2H3

InChI Key

DYBOYUSIZDQEKM-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCC1)C(=O)OCC

Origin of Product

United States

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